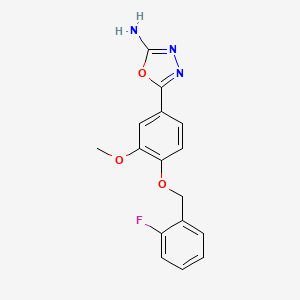

5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine

説明

This compound features a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group and a 2-fluorobenzyloxy moiety. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

特性

分子式 |

C16H14FN3O3 |

|---|---|

分子量 |

315.30 g/mol |

IUPAC名 |

5-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C16H14FN3O3/c1-21-14-8-10(15-19-20-16(18)23-15)6-7-13(14)22-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H2,18,20) |

InChIキー |

FXXZSHQUKZYXHN-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=CC=C3F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form an ether linkage. This intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

反応の種類

5-(4-((2-フルオロベンジル)オキシ)-3-メトキシフェニル)-1,3,4-オキサジアゾール-2-アミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

置換: 求核置換反応は、アミン基またはメトキシ基で起こります。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: トリエチルアミンなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

主な生成物

酸化: 対応するカルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: さまざまな官能基を持つ置換オキサジアゾールの生成。

科学的研究の応用

Anti-Cancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine, in combating various cancer types.

Case Study: Cytotoxic Effects

A recent study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against glioblastoma cell lines (LN229). The findings indicated that certain derivatives exhibited significant apoptotic effects, leading to DNA damage in cancer cells. This suggests a promising avenue for developing new anti-cancer agents based on oxadiazole structures .

Anti-Diabetic Potential

The anti-diabetic properties of oxadiazole derivatives have also been explored extensively. For instance, compounds similar to 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine have shown efficacy in lowering glucose levels in genetically modified diabetic models such as Drosophila melanogaster .

Biological Evaluation

In vitro assays demonstrated that selected oxadiazole derivatives significantly reduced glucose levels and improved insulin sensitivity. The compounds were subjected to ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, confirming their viability as therapeutic agents .

Other Biological Activities

Beyond anti-cancer and anti-diabetic effects, oxadiazoles are known for various biological activities:

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation in various models.

- Antiviral : Showing promise against viral infections.

These properties make oxadiazoles versatile candidates for further pharmacological development .

Characterization Techniques

Characterization of synthesized compounds is performed using:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry (MS) : To confirm molecular weight.

- Infrared Spectroscopy (IR) : To identify functional groups.

作用機序

5-(4-((2-フルオロベンジル)オキシ)-3-メトキシフェニル)-1,3,4-オキサジアゾール-2-アミンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、特定の酵素または受容体に結合し、それらの活性を調節することが知られています。たとえば、細胞増殖に関与する酵素の活性を阻害し、その結果、抗がん作用を発揮する可能性があります。 特定の経路や分子標的は、特定の用途や生物学的状況によって異なる場合があります .

類似化合物との比較

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 16)

- Structure : Lacks the 2-fluorobenzyloxy group.

- Synthesis : Achieved via cyclization of acylthiosemicarbazide using 1,3-dibromo-5,5-dimethylhydantoin, yielding 97% .

- Key Difference : The absence of the fluorinated benzyloxy group simplifies synthesis but reduces steric bulk and electronic complexity.

5-{2-[(2-Fluorobenzyl)thio]phenyl}-1,3,4-oxadiazol-2-amine (3a)

- Structure : Replaces the oxygen atom in the benzyloxy group with sulfur.

- Synthesis: Yield of 60% via reaction of cyanogens bromide with intermediate thiosemicarbazide .

- Key Difference : The thioether linkage may alter redox properties and bioavailability compared to the oxygen analog.

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c)

- Structure : Simplified fluorophenyl substituent without methoxy or benzyloxy groups.

- Synthesis : Lower yield (44%) due to challenges in cyclization efficiency .

- Key Difference : Reduced substituent complexity likely impacts target selectivity and potency.

Electronic and Steric Effects

| Compound | Substituent Effects | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | Electron-withdrawing (F), electron-donating (OCH₃), and steric bulk from benzyloxy | ~345 (estimated) |

| 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Electron-donating (OCH₃) only | 191.18 |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine | Electron-withdrawing (F) only | 181.15 |

- Key Insight : The target compound’s dual substituent effects may enhance binding to hydrophobic enzyme pockets compared to simpler analogs .

Cytotoxic Oxadiazoles

- Compounds 116 , 117 , and 118 (pyridinyl-substituted oxadiazoles) exhibit IC₅₀ values of 1.1–1.5 µM against cancer cells .

Antibacterial Oxadiazoles

- 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c) : Demonstrated efficacy against Staphylococcus aureus .

- Key Insight : Fluorine substitution at specific positions enhances antibacterial activity, suggesting the target compound may share this trait.

Halogenated Derivatives

Iodine-Substituted Analogs

生物活性

5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature and studies.

- Molecular Formula : CHFNO

- Molecular Weight : 315.30 g/mol

- CAS Number : 1706463-93-5

Antimicrobial Activity

A study on oxadiazole derivatives indicated that compounds with similar structures exhibited significant antibacterial and antifungal properties. Specifically, derivatives containing fluorinated benzyl groups showed promising results against various microbial strains. For instance, compounds with halogen substituents demonstrated enhanced activity due to their ability to disrupt microbial cell functions .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10a | Antibacterial | 32 µg/mL |

| 10d | Antifungal | 16 µg/mL |

| 11g | Antibacterial | 64 µg/mL |

Anticancer Activity

Research has shown that oxadiazole derivatives possess anticancer properties, particularly through antiproliferative effects on human cancer cell lines. The cytotoxicity of these compounds was evaluated using the MTT assay, revealing that several derivatives had IC values in the micromolar range against cancer cell lines such as HCT-116 and PC-3. The presence of electron-withdrawing groups like fluorine significantly enhanced the cytotoxic effects .

Table 2: Cytotoxicity Data of Oxadiazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2b | SNB-19 | 13.62 |

| 2c | PC-3 | 21.74 |

| 5h | HCT-116 | >50 |

The mechanism by which oxadiazole derivatives exert their biological effects often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can activate intrinsic and extrinsic apoptotic pathways, leading to cell death. Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Case Studies

- Antimicrobial Efficacy : A series of oxadiazoles were synthesized and tested for their antimicrobial properties. Compounds with halogen substitutions showed improved activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : In vitro studies demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of cancer cells, with some compounds exhibiting selectivity towards specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。